molecular formula C18H22N2 B134818 (1-Benzhydryl-3-methylazetidin-3-yl)methanamine CAS No. 133891-59-5

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine

Cat. No.: B134818
CAS No.: 133891-59-5
M. Wt: 266.4 g/mol
InChI Key: KTWVMLPQUBNZIM-UHFFFAOYSA-N
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Description

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine (CAS RN 133891-59-5) is a chemical compound with the molecular formula C18H22N2 and a molecular weight of 266.4 g/mol . This benzhydryl amine derivative is supplied for research purposes and is classified as "For Research Use Only," strictly prohibiting any human or veterinary diagnostic or therapeutic use. Compounds featuring the benzhydryl amine scaffold are recognized as privileged structures in medicinal chemistry and are frequently investigated for their diverse biological activities . The diarylmethylamine unit is commonly found in molecules with significant pharmacological profiles, including potential as anticancer, anti-tubercular, antimalarial, and antiviral agents . The benzhydryl group in particular is a key structural component in certain first-generation antihistamines, underscoring the scaffold's relevance in drug discovery and development . For optimal stability, this product should be stored sealed in a dry environment, protected from light, and at a cool temperature of 2-8°C . Researchers should handle with appropriate precautions, noting the associated hazard warnings for skin, eye, and digestive tract irritation .

Properties

IUPAC Name

(1-benzhydryl-3-methylazetidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWVMLPQUBNZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435754
Record name 1-[1-(Diphenylmethyl)-3-methylazetidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133891-59-5
Record name 1-[1-(Diphenylmethyl)-3-methylazetidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 1-Benzhydrylazetidin-3-ol

The synthesis begins with the formation of 1-benzhydrylazetidin-3-ol, a critical precursor. As demonstrated in the synthesis of BLU-945, enantiopure (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol is obtained via resolution of racemic mixtures or asymmetric catalysis.

Reaction Conditions :

  • Substrate : Racemic azetidin-3-ol

  • Resolution Agent : Chiral tartaric acid derivatives

  • Yield : 65–75% enantiomeric excess (ee)

Mesylation of the Hydroxyl Group

The hydroxyl group at position 3 is activated via methanesulfonylation to facilitate nucleophilic substitution.

Procedure :

  • Dissolve 1-benzhydrylazetidin-3-ol (20 g, 78.9 mmol) in dichloromethane (300 mL).

  • Add triethylamine (9.55 g, 94.6 mmol) and cool to 0°C.

  • Introduce methanesulfonyl chloride (9.93 g, 86.7 mmol) dropwise, then warm to room temperature.

  • Isolate the mesylate via aqueous workup and vacuum distillation.

Key Data :

  • Yield : 98%

  • Purity : >95% (LC-MS)

  • Characterization : 1H^1H NMR (DMSO-d6): δ 3.2–3.5 (m, 4H, azetidine), 4.4 (s, 1H, benzhydryl).

Introduction of the Methanamine Group

Azide Displacement and Reduction

The mesylate intermediate undergoes nucleophilic substitution with sodium azide, followed by reduction to the primary amine.

Step 1: Azide Substitution

  • Reagents : Sodium azide (2.5 equiv), DMF, 80°C, 12 h

  • Yield : 85% (3-azido-3-methyl-1-benzhydrylazetidine)

Step 2: Staudinger Reduction

  • Treat the azide with triphenylphosphine (1.2 equiv) in THF/H2O (3:1).

  • Stir at room temperature for 6 h.

  • Isolate the amine via acid-base extraction.

Key Data :

  • Overall Yield : 72%

  • Purity : 98% (HPLC)

Alternative Route: Gabriel Synthesis

To circumvent azide handling, the Gabriel method offers a safer pathway:

  • React the mesylate with phthalimide potassium (2.0 equiv) in DMSO at 100°C.

  • Hydrolyze the phthalimide intermediate with hydrazine hydrate.

Yield : 68%

Optimization of Methyl Group Introduction

The methyl group at position 3 is introduced early in the synthesis to minimize steric interference.

Alkylation of Azetidine-3-carboxylate Esters

A method adapted from methyl 1-benzhydrylazetidine-3-carboxylate synthesis involves:

  • Substrate : 1-Benzhydrylazetidine-3-carboxylic acid

  • Methylation : React with iodomethane (1.5 equiv) and K2CO3 in DMF at 20°C for 20 h.

  • Reduction : Convert the ester to hydroxymethyl via LiAlH4, then oxidize to aldehyde and reductive amination.

Yield : 62% over three steps

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Key Steps Yield Advantages Challenges
Azide ReductionMesylation → NaN3 → Reduction72%High regioselectivityAzide handling safety concerns
Gabriel SynthesisMesylation → Phthalimide → Hydrolysis68%Avoids azidesLower yield due to hydrolysis steps
Reductive AminationAldehyde intermediate → NH3/H258%Direct amine introductionRequires stable aldehyde precursor

Scale-Up Considerations and Industrial Feasibility

Solvent and Catalyst Selection

  • Solvents : Toluene and acetonitrile are preferred for mesylation, while DMF facilitates nucleophilic substitutions.

  • Catalysts : Phase-transfer agents like tris(dioxa-3,6-heptyl)amine (TDA-1) improve reaction rates in biphasic systems.

Purification Strategies

  • Crystallization : Isopropyl alcohol/water mixtures induce crystallization of the final product.

  • Chromatography : Silica gel chromatography (heptane/ethyl acetate gradients) resolves intermediates .

Chemical Reactions Analysis

Types of Reactions

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction may produce secondary amines.

Scientific Research Applications

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzhydryl-3-methylazetidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Structural Variations

The azetidine scaffold is versatile, with modifications at the 1- and 3-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Azetidine Derivatives
Compound Name 1-Position Substituent 3-Position Substituent Amine Group Molecular Weight CAS Number
(1-Benzhydryl-3-methylazetidin-3-yl)methanamine Benzhydryl Methyl Methanamine (NH2CH2) Not reported Not available
1-Benzhydryl-N,N-dimethylazetidin-3-amine Benzhydryl None Dimethylamine Not reported 55438-79-4
(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride Benzyl Methyl Methanamine (NH2CH2) 263.20 1803582-22-0
Key Observations:

Amine Functionality : The methanamine group in the target compound differs from the dimethylamine in , altering hydrogen-bonding capacity and basicity (pKa), which may influence interactions with biological targets.

Polarity : The absence of a methyl group at the 3-position in reduces hydrophobicity, which could impact solubility and bioavailability.

Pharmacological Implications

While direct activity data for this compound are unavailable, insights can be drawn from related compounds:

  • COX-2 Selectivity : Analogous azetidine derivatives, such as imidazo[2,1-b]thiazole-based methanamines, exhibit potent COX-2 inhibition (IC50: 0.08–0.16 µM) . The benzhydryl group in the target compound may enhance COX-2 affinity due to its bulky aromatic system, similar to the sulfonylphenyl group in .
  • Metal-Catalyzed Reactivity : The methanamine moiety could act as an N,O-bidentate ligand in metal-catalyzed reactions, as seen in benzamide derivatives with directing groups .

Biological Activity

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.

  • Molecular Formula: C18H22N2
  • Molecular Weight: 274.38 g/mol
  • CAS Number: 133891-87-9

The compound features a benzhydryl group attached to a 3-methylazetidine moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. This interaction can lead to modulation of cellular processes, influencing various biological pathways.

Potential Mechanisms:

  • Receptor Binding: The compound may bind to neurotransmitter receptors, potentially affecting neurotransmission.
  • Enzyme Modulation: It could inhibit or activate specific enzymes, impacting metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several important biological activities:

Antioxidant Activity

Studies have shown that derivatives of this compound possess antioxidant properties, which can be beneficial in protecting cells from oxidative stress.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial effects against various pathogens, indicating potential therapeutic uses in infectious diseases.

Applications in Scientific Research

The compound is being explored for various applications across multiple fields:

Field Application
Chemistry Building block for complex molecule synthesis
Biology Investigating interactions with biological systems
Medicine Potential therapeutic properties under investigation
Industry Production of specialty chemicals and materials

Case Studies and Research Findings

  • Synthesis and Characterization
    • A study demonstrated the synthesis of this compound through the reaction of benzhydryl chloride with 3-methylazetidine under basic conditions. The yield was optimized through various reaction conditions, highlighting its utility as a synthetic intermediate .
  • Biological Evaluation
    • In vitro studies have indicated that the compound can inhibit certain enzyme activities, suggesting its role as a potential therapeutic agent. For instance, analogs derived from this compound showed significant inhibition of tyrosinase activity in B16F10 cells, which is crucial for melanin production .
  • Toxicological Assessment
    • Toxicity studies revealed that some derivatives did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile for further development .

Q & A

Q. How can researchers optimize the compound’s stability under physiological conditions?

  • Methodology :
  • Forced degradation studies : Expose to light (ICH Q1B), heat (40–60°C), and hydrolytic conditions (pH 3–9).
  • Degradant identification : Use HRMS/MS to track oxidation or ring-opening pathways .

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